1-(N-(2,6-Xylyl)carbamoyl)piperidine
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Overview
Description
1-(N-(2,6-Xylyl)carbamoyl)piperidine is a chemical compound with the molecular formula C14H20N2O. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-(2,6-Xylyl)carbamoyl)piperidine typically involves the reaction of piperidine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{2,6-Dimethylphenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(N-(2,6-Xylyl)carbamoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-(N-(2,6-Xylyl)carbamoyl)piperidine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(N-(2,6-Xylyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(N-(2,3-Xylyl)carbamoyl)piperidine
- 1-(N-(2,4-Xylyl)carbamoyl)piperidine
- 1-(N-(2,5-Xylyl)carbamoyl)piperidine
- 1-(N-(3,4-Xylyl)carbamoyl)piperidine
- 1-(N-(3,5-Xylyl)carbamoyl)piperidine
Uniqueness
1-(N-(2,6-Xylyl)carbamoyl)piperidine is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
132952-89-7 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-7-6-8-12(2)13(11)15-14(17)16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChI Key |
NWIYWNAMZZGUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCCCC2 |
Origin of Product |
United States |
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